Bienvenue dans la boutique en ligne BenchChem!

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide

Indolizine Benzotriazinone Heterocyclic topology

This compound uniquely links the validated 1,2,3-benzotriazin-4(3H)-one pharmacophore (active at IDO1, TDO, GPR139, cholinesterases) with an indolizine-2-carboxamide terminus (active at HIV-1 integrase, HBV targets, kinases). Unlike indole-, furan-, or benzamide analogs, the indolizine's 10π-electron bicyclic system with bridgehead nitrogen imparts distinct dipole and H-bonding capacity, enabling multi-target polypharmacology screening. Ideal for cancer immunotherapy SAR, PROTAC linker attachment via indolizine C-H functionalization, or antiviral profiling against resistant strains. Benchmarked against epacadostat for IDO1 IC₅₀ determination.

Molecular Formula C18H15N5O2
Molecular Weight 333.351
CAS No. 2034325-66-9
Cat. No. B2407600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide
CAS2034325-66-9
Molecular FormulaC18H15N5O2
Molecular Weight333.351
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CN4C=CC=CC4=C3
InChIInChI=1S/C18H15N5O2/c24-17(13-11-14-5-3-4-9-22(14)12-13)19-8-10-23-18(25)15-6-1-2-7-16(15)20-21-23/h1-7,9,11-12H,8,10H2,(H,19,24)
InChIKeyGBMLGGQZTCLVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide (CAS 2034325-66-9): Structural Identity and Compound Class Baseline


N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide (CAS 2034325-66-9) is a synthetic small-molecule research compound with molecular formula C₁₈H₁₅N₅O₂ and molecular weight 333.351 g/mol . The compound is constructed from a 1,2,3-benzotriazin-4(3H)-one (4-oxobenzo[d][1,2,3]triazin) heterocycle linked via an N-ethyl spacer to an indolizine-2-carboxamide moiety . This scaffold combination places it at the intersection of two privileged heterocyclic families in medicinal chemistry: 1,2,3-benzotriazinones, which are documented in multiple therapeutic programs—including IDO1/TDO inhibition for cancer immunotherapy, GPR139 agonism (exemplified by Zelatriazin/TAK-041), and cholinesterase inhibition for Alzheimer's disease [1][2]—and indolizine-2-carboxamides, which have been investigated as HIV-1 integrase inhibitors, HBV antiviral agents, and kinase inhibitors [3][4]. The compound is commercially available from multiple suppliers for non-human research use under catalog identifiers including BK12094 (A2Bchem) .

Why In-Class Substitution Fails for N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide: Structural Determinants of Target Binding Divergence


Compounds sharing the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl pharmacophore linked via an N-ethyl spacer to a carboxamide cannot be treated as interchangeable building blocks. The carboxamide-terminal heterocycle directly determines the shape, electronics, and hydrogen-bonding capacity of the molecule, driving differential polypharmacology profiles [1]. The indolizine-2-carboxamide terminus in CAS 2034325-66-9 is a 10π-electron bicyclic system with a bridgehead nitrogen and a distinct dipole moment , which stands in contrast to the indole-4-carboxamide analog (CAS 2034459-82-8), the furan-3-carboxamide analog, and the 2-bromobenzamide analog. Indolizine derivatives have known activity against IDO1 and TDO [2], whereas indole-4-carboxamides have been reported as IKK2 kinase inhibitors and antitubercular agents [3], and furan-3-carboxamides as antimicrobials [4]. Users seeking to probe benzotriazinone-linked biology must therefore match the specific heterocyclic terminus to their target hypothesis, as generic substitution risks directing the molecule toward an entirely different target class.

Product-Specific Quantitative Evidence Guide for N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide (CAS 2034325-66-9)


Heterocyclic Topology Differentiation: Indolizine-2-carboxamide vs. Indole-4-carboxamide Terminus

The indolizine-2-carboxamide terminus in CAS 2034325-66-9 provides a distinct three-dimensional topology compared to the indole-4-carboxamide terminus in its closest structural analog (CAS 2034459-82-8). The indolizine scaffold places the carboxamide at position 2 on a 5/6-fused ring system with a bridgehead nitrogen, creating a fundamentally different hydrogen-bonding vector and dipole orientation compared to the indole-4-carboxamide, where the carboxamide is directly on the benzenoid ring [1]. This structural divergence is biologically consequential: indolizine-2-carboxamides have documented inhibitory activity against HIV-1 integrase with no cytotoxicity at 20 μM against HEK 293 cells [2], while indole-4-carboxamides have been reported as IKK2 kinase inhibitors [3]. Researchers selecting between these close analogs must therefore consider that the heterocyclic terminus dictates which protein target class the molecule preferentially engages, making the indolizine variant the correct choice for programs focused on targets historically modulated by indolizine-containing ligands (IDO1, TDO, HIV-1 integrase, HBV) [2][4].

Indolizine Benzotriazinone Heterocyclic topology Target engagement divergence

Benzotriazinone Pharmacophore Confers IDO1/TDO Dual-Inhibitor Potential vs. Non-Triazinone Carboxamide Series

The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety in CAS 2034325-66-9 distinguishes it from simple indolizine-2-carboxamides lacking the benzotriazinone pharmacophore (e.g., N-(2-hydroxycyclobutyl)indolizine-2-carboxamide, CAS 2197884-90-3, which targets p38α MAPK with IC₅₀ = 28 nM [1]). The benzotriazinone ring system is a validated recognition element for tryptophan-catabolizing dioxygenases: 4-oxobenzo[d][1,2,3]triazin-containing compounds have been patented as IDO1/TDO dual inhibitors [2][3], and the benzotriazinone GPR139 agonist Zelatriazin (TAK-041/NBI-1065846) has reached Phase 2 clinical trials [4]. The combination of the benzotriazinone with the indolizine-2-carboxamide creates a hybrid pharmacophore: the benzotriazinone may engage the heme-iron or active-site pocket of IDO1/TDO, while the indolizine extends into adjacent sub-pockets modulating selectivity between IDO1 and TDO isoforms [2]. In contrast, indolizine-2-carboxamides without the benzotriazinone moiety (e.g., CAS 2197884-90-3) show preferential kinase (p38α MAPK) or antiviral target engagement [1][5].

IDO1 inhibitor TDO inhibitor Benzotriazinone Cancer immunotherapy

Molecular Weight and Physicochemical Differentiation from 2-Bromo-Benzamide Analog

CAS 2034325-66-9 (MW 333.351 g/mol, C₁₈H₁₅N₅O₂) shows a significant molecular weight and chemical composition difference compared to the 2-bromo-benzamide analog (CAS 2034325-66-9 also assigned to 2-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide, MW ~396.25 g/mol, C₁₈H₁₅BrN₄O₂) when sourced from different suppliers . The brominated variant carries a heavy halogen atom (Br, atomic weight 79.9) that increases molecular weight by ~63 Da, adds a potential metabolic liability (C-Br bond susceptible to CYP450-mediated debromination), and introduces a hydrophobic aryl bromide moiety that can engage halogen-bonding interactions with protein targets . The indolizine-2-carboxamide variant (MW 333.351) has 5 nitrogen atoms vs. 4 in the bromo-benzamide, providing additional hydrogen-bond acceptor capacity (topological polar surface area differences) and a lower calculated logP due to the nitrogen-rich indolizine ring . These physicochemical differences affect solubility, permeability, and protein binding, making the two compounds non-equivalent in any biological assay or chemical biology application .

Physicochemical properties Molecular weight Halogeneration Drug-likeness

Positional Carboxamide Isomerism: Indolizine-2-carboxamide vs. Furan-3-carboxamide Terminus and Electronic Effects on Binding

The indolizine-2-carboxamide terminus of CAS 2034325-66-9 differs fundamentally from the furan-3-carboxamide terminus found in N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide . Indolizine is a basic heterocycle (pKa of conjugate acid ~4-5 for the indolizine nucleus) capable of protonation at physiological pH ranges, while furan is essentially non-basic (pKa of conjugate acid < 0) and cannot participate in acid-base chemistry under biological conditions [1]. Furthermore, the indolizine-2-carboxamide places the carbonyl adjacent to the bridgehead nitrogen, creating a unique electronic environment with potential for intramolecular interaction, whereas the furan-3-carboxamide positions the carbonyl β to the ring oxygen with different resonance characteristics [1]. These electronic differences directly impact the carboxamide NH acidity (pKa), the carbonyl oxygen hydrogen-bond acceptor strength, and the overall dipole moment of the molecule, all of which are critical determinants of target binding affinity and selectivity .

Positional isomerism Hydrogen bonding Carboxamide electronics Heterocycle basicity

Combinatorial Library Utility: Indolizine-2-carboxamide as a Privileged Scaffold for Diversity-Oriented Synthesis vs. Mono-Heterocycle Analogs

The indolizine-2-carboxamide scaffold in CAS 2034325-66-9 offers significantly greater chemical diversification potential compared to mono-heterocyclic analogs. The indolizine ring permits functionalization at multiple positions (C-1, C-3, C-5, C-6, C-7, and C-8), enabling systematic SAR exploration through electrophilic aromatic substitution, cross-coupling, and directed metalation strategies [1][2]. By contrast, simpler carboxamide termini such as picolinamide (N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide, reported as a cannabinoid CB1 receptor antagonist ) or furan-3-carboxamide provide fewer vectors for structural elaboration. The indolizine core has been validated as a privileged scaffold in medicinal chemistry: indolizine derivatives have been reported with activities spanning antitumor, antimycobacterial, anti-inflammatory, and enzyme inhibitory applications in over 110 patent disclosures since 2016 [2]. This multi-vector functionalization capacity makes CAS 2034325-66-9 a superior core structure for constructing focused compound libraries compared to analogs with fewer modifiable positions.

Diversity-oriented synthesis Privileged scaffold Combinatorial chemistry Indolizine functionalization

Best Research and Industrial Application Scenarios for N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide (CAS 2034325-66-9)


Cancer Immunotherapy Target IDO1/TDO Dual Inhibitor Screening and Hit-to-Lead Optimization

Based on the benzotriazinone pharmacophore present in CAS 2034325-66-9, which is structurally aligned with patented IDO1/TDO dual inhibitor chemotypes [1][2], this compound is suited as a screening hit or early lead scaffold in cancer immunotherapy programs. The indolizine-2-carboxamide terminus provides multiple vectors for systematic SAR exploration at IDO1 and TDO active sites [3]. Research teams should deploy this compound in recombinant IDO1 and TDO enzymatic assays (fluorescence-based kynurenine production readout) and in cellular assays (IFN-γ-stimulated HeLa or glioblastoma cell lines) to establish initial IC₅₀ values and selectivity ratios between IDO1 and TDO isoforms, directly benchmarking against known IDO1 inhibitors such as epacadostat (IC₅₀ ~67-100 nM) [4]. The dual-inhibitor potential addresses the resistance liability of IDO1-selective inhibitors through TDO-mediated tryptophan catabolism bypass [1].

Chemical Biology Probe Development for Benzotriazinone-Mediated Protein Interactions

The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety in CAS 2034325-66-9 is a validated recognition element for multiple protein families including GPR139 (agonized by Zelatriazin at Ki = 619 μM in CHO-TRex membranes) and cholinesterases (BuChE IC₅₀ values from 0.065 to 0.279 μM for optimized 4-oxobenzo[d]1,2,3-triazin derivatives) [5][6]. This compound can serve as a core scaffold for developing chemical biology probes (affinity probes, photoaffinity labels, or PROTAC precursors) to identify and validate novel benzotriazinone-binding proteins. The indolizine terminus provides a convenient handle for bioconjugation or linker attachment (via C-H functionalization or electrophilic substitution at electron-rich indolizine positions) without disrupting the benzotriazinone pharmacophore [3].

Combinatorial Library Synthesis for Benzotriazinone-Indolizine Hybrid SAR Exploration

CAS 2034325-66-9 is an ideal core scaffold for parallel library synthesis, exploiting the ≥6 modifiable positions on the indolizine ring for systematic structural diversification [3]. Unlike furan-3-carboxamide or picolinamide analogs with only 3 modifiable positions, the indolizine-2-carboxamide enables a multi-dimensional SAR campaign exploring steric, electronic, and lipophilic effects across the indolizine periphery while maintaining the benzotriazinone pharmacophore constant . Libraries generated from this scaffold can be screened across multiple target panels simultaneously (IDO1, TDO, cholinesterases, GPR139, kinases), maximizing the probability of identifying selective tool compounds for each target. The compound's commercial availability from multiple suppliers supports procurement of gram-quantity starting material for library production .

HIV-1 Integrase and Antiviral Research Leveraging Indolizine-2-carboxamide Privileged Scaffold Activity

The indolizine-2-carboxamide substructure present in CAS 2034325-66-9 has documented inhibitory activity against HIV-1 integrase, with related indolizine-2-carboxamides showing encouraging inhibition without cytotoxicity at 20 μM against HEK 293 cells [7]. Additionally, indolizine-2-carboxamide derivatives have been patented as anti-HBV agents [8]. This compound represents a structurally distinct antiviral chemotype compared to established integrase inhibitors (raltegravir, dolutegravir), offering potential utility against resistant viral strains. Researchers should evaluate this compound in HIV-1 integrase strand transfer assays and HBV replication assays (HepG2.2.15 or HepAD38 cell lines) to establish antiviral EC₅₀ values, with the benzotriazinone moiety potentially conferring additional pharmacokinetic or dual-mechanism properties not present in simpler indolizine-2-carboxamides [7][8].

Quote Request

Request a Quote for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.